Moperone

Description

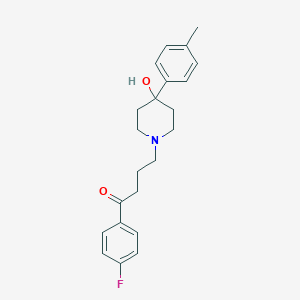

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FNO2/c1-17-4-8-19(9-5-17)22(26)12-15-24(16-13-22)14-2-3-21(25)18-6-10-20(23)11-7-18/h4-11,26H,2-3,12-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAHNABIDCTLHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3871-82-7 (hydrochloride) | |

| Record name | Moperone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001050799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6049062 | |

| Record name | Moperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050-79-9 | |

| Record name | Moperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moperone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001050799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Moperone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU730881W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of Moperone

Mechanism of Action at Neurotransmitter Receptors

Moperone exerts its therapeutic effects by modulating the activity of several neurotransmitter receptors, with a particular emphasis on dopamine (B1211576) receptors.

Dopamine Receptor Antagonism

This compound's primary mechanism of action involves antagonism at dopamine receptors, which is crucial for its antipsychotic properties .

This compound acts as a potent antagonist at the dopamine D2 receptor . Its affinity for the D2 receptor has been consistently reported across various studies. K_i values for this compound at the D2 receptor range from 0.7 to 1.9 nM , with specific measurements including 1.5 nM and 0.7 nM in NIH3T3 cells expressing human receptors . Additionally, an IC_50 value of 1.0 nM has been reported for D2 receptor antagonism .

This compound also exhibits antagonism at the dopamine D3 receptor. Reported K_i values for this compound at the D3 receptor range from 0.1 to 1 nM . Another study indicated a K_i of 14 nM in NIH3T3 cells expressing human receptors . An IC_50 value of 1.0 nM has been reported for D3 receptor antagonism .

This compound demonstrates antagonism at the dopamine D4 receptor, with a reported K_i value of 27 nM in NIH3T3 cells expressing human receptors .

The binding affinities of this compound for dopamine receptor subtypes are summarized in the table below:

Table 1: this compound Affinity for Dopamine Receptors

| Receptor Subtype | Affinity (K_i or IC_50) | Reference(s) |

| Dopamine D2 | 0.7–1.9 nM (K_i) | |

| 1.5 nM (K_i) | ||

| 0.7 nM (K_i) | ||

| 1.0 nM (IC_50) | ||

| Dopamine D3 | 0.1–1 nM (K_i) | |

| 14 nM (K_i) | ||

| 1.0 nM (IC_50) | ||

| Dopamine D4 | 27 nM (K_i) |

This compound's antagonism of dopamine receptors, particularly the D2 subtype, leads to a reduction in the hyperactivity of dopamine pathways, which is implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions . The therapeutic efficacy of antipsychotic drugs, including this compound, is closely correlated with their affinity for the D2 receptor . The D2 receptor exists in high-affinity (D2High) and low-affinity (D2Low) states, with the D2High state being the functionally active form . While antipsychotics generally exhibit identical affinity for both states of the D2 receptor, their ability to block this receptor is central to their action . Although this compound also binds to D3 and D4 receptors, these subtypes are not consistently considered primary clinical targets for antipsychotic effects, as they are not universally occupied to a therapeutic level by antipsychotics .

Dopamine D4 Receptor Antagonism and Affinity (e.g., K_i values)

Other Neurotransmitter Receptor Affinities

Table 2: this compound Affinity for Other Neurotransmitter Receptors

| Receptor Subtype | Affinity (K_i, IC_50, or EC_50) | Action | Reference(s) |

| Serotonin (B10506) 5-HT2A | 52 nM (K_i) | Antagonist | |

| 87.0 nM (EC_50) | Inverse Agonist | ||

| Histamine (B1213489) H1 | 794 nM (IC_50) | Inverse Agonist | |

| Sigma Receptors | High affinity | Not specified |

Serotonin Receptor Interactions

This compound demonstrates affinity for serotonin receptors, specifically acting as an antagonist at the 5-HT2A receptor. Research indicates a dissociation constant (K_i) of 52 nM for this compound at the 5-HT2A receptor . While its effects on serotonin receptors are noted, they are generally considered less pronounced compared to its dopaminergic activity .

Norepinephrine (B1679862) Receptor Interactions

This compound exhibits affinity for norepinephrine receptors, including alpha-2 adrenergic receptors . Studies have quantified this compound's potency in competing for binding sites on alpha-2 adrenergic receptors in rat cerebral cortex, with a reported K_i value of 22,000 nM (22 µM) . This indicates a moderate affinity for these sites compared to other neuroleptics .

Histamine H1 Receptor Inverse Agonism

This compound functions as an inverse agonist at the human histamine H1 receptor. This interaction is characterized by an inhibitory concentration 50% (IC50) value of 794 nM . Inverse agonism at the H1 receptor implies that this compound not only blocks the effects of histamine but also reduces the constitutive activity of the receptor .

Acetylcholinesterase Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase (AChE). Specifically, it inhibits Electrophorus electricus acetylcholinesterase (AChE) with a K_i value of 120 µM . This indicates its capacity to interfere with the enzymatic breakdown of acetylcholine.

Table 1: this compound's Receptor Binding and Enzyme Inhibition Profile

| Target Receptor/Enzyme | Type of Interaction | K_i (nM) / IC50 (nM) | Reference |

| Dopamine D2 Receptor | Antagonist | 0.7 - 1.9 (K_i) | |

| Dopamine D3 Receptor | Antagonist | 0.1 - 1 (K_i) | |

| Dopamine D4 Receptor | Antagonist | 27 (K_i) | |

| Serotonin 5-HT2A Receptor | Antagonist | 52 (K_i) | |

| Histamine H1 Receptor | Inverse Agonist | 794 (IC50) | |

| Norepinephrine α2-Adrenergic Receptor | Affinity | 22,000 (K_i) | |

| Acetylcholinesterase | Inhibitor | 120,000 (K_i) |

Note: K_i values represent dissociation constants, indicating binding affinity. Lower K_i values denote higher affinity. IC50 values represent the concentration at which 50% of the maximum inhibition or inverse agonism is achieved.

Pharmacodynamics of this compound

The pharmacodynamics of a compound describe the biochemical and physiological effects of the drug and its mechanism of action. For antipsychotics like this compound, understanding these interactions is crucial for elucidating their effects on the central nervous system.

Receptor Occupancy Studies

While specific positron emission tomography (PET) or single-photon emission computed tomography (SPECT) studies detailing the in vivo receptor occupancy of this compound in humans were not identified in the provided search results, the concept of receptor occupancy is fundamental to understanding the pharmacodynamics of antipsychotic medications . Antipsychotics, including butyrophenone (B1668137) derivatives like this compound, are known to exert their primary therapeutic effects through antagonism of dopamine D2 receptors . For many typical antipsychotics, a certain range of D2 receptor occupancy (e.g., 65% to 70%) is often correlated with antipsychotic efficacy, while higher occupancy levels can be associated with the emergence of extrapyramidal symptoms (EPS) . Although direct data for this compound is not available, its classification as a dopamine D2, D3, and D4 receptor antagonist suggests that its pharmacodynamic profile would involve significant occupancy of these dopamine receptors in a dose-dependent manner, influencing its central nervous system effects .

Relationship between Receptor Binding and Functional Outcomes

The intricate relationship between this compound's receptor binding profile and its functional outcomes is multifaceted, characteristic of neuroleptic compounds. This compound's potent antagonism of dopamine D2, D3, and D4 receptors is central to its pharmacological action . The blockade of D2 receptors, in particular, is widely implicated in the reduction of positive psychotic symptoms by diminishing excessive dopaminergic activity in pathways such as the mesolimbic pathway .

Pharmacokinetics of this compound

This compound hydrochloride, a butyrophenone antipsychotic, is absorbed through the gastrointestinal tract following oral administration. The drug and its metabolites are subsequently excreted via the kidneys. The half-life of this compound hydrochloride can vary among individuals.

Metabolism Pathways

Following absorption, this compound undergoes hepatic metabolism. This metabolic process primarily occurs in the liver. The drug is transformed into various metabolites before excretion.

Impact of Liver Enzyme Activity (e.g., Cytochrome P450)

The hepatic metabolism of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system. This indicates that the activity of these liver enzymes plays a crucial role in the clearance of this compound from the body. Medications that influence liver enzyme activity, particularly those that either inhibit or induce cytochrome P450 enzymes, can consequently impact the metabolism of this compound hydrochloride. Such interactions may necessitate adjustments in its administration.

Preclinical Research and Animal Models

In Vitro Studies and Cellular Assays

In vitro studies are crucial for identifying the specific molecular targets of a compound and quantifying its affinity and activity at these targets. These assays provide foundational data on a compound's direct interactions with receptors and enzymes.

Moperone demonstrates antagonist activity across several key neurotransmitter receptors. In studies utilizing NIH3T3 cells expressing human receptors, this compound was identified as an antagonist for dopamine (B1211576) D2, D3, and D4 receptors. Its binding affinities (K_i values) indicate a potent interaction with these receptors. Additionally, this compound exhibits affinity for 5-HT2A receptors and sigma receptors. It also functions as an inverse agonist at the histamine (B1213489) H1 receptor.

Table 1: this compound Receptor Binding Affinities

| Receptor Type | K_i (nM) / IC_50 (nM) | Cell Line / Species | Reference |

| Dopamine D2 | 0.7–1.9 | Human (NIH3T3 cells) | |

| Dopamine D3 | 0.1–1 / 14 | Human (NIH3T3 cells) | |

| Dopamine D4 | 27 | Human (NIH3T3 cells) | |

| 5-HT2A | 52 | - | |

| Histamine H1 | 794 (IC_50) | Human | |

| Sigma Receptors | High affinity | - |

Beyond receptor interactions, this compound has also been investigated for its effects on enzyme activity. It has been shown to inhibit acetylcholinesterase (AChE) derived from Electrophorus electricus (electric eel). This enzyme is a common target in in vitro assays to assess anticholinesterase activity.

Table 2: this compound Enzyme Inhibition

| Enzyme Target | K_i (µM) | Source | Reference |

| Acetylcholinesterase (AChE) | 120 | Electrophorus electricus |

Receptor Binding Assays (e.g., NIH3T3 cells)

In Vivo Animal Models of Psychiatric Disorders

Animal models are indispensable tools in neuroscience research, offering a platform to investigate the complex behavioral and neurobiological underpinnings of psychiatric disorders and to test the efficacy of potential therapeutic agents.

This compound, as a typical antipsychotic, has relevance in the study of psychosis models. Animal models of psychosis aim to replicate key features of the human condition, such as disorganized behavior and agitation, which are often associated with a hyperdopaminergic state. Common approaches include drug-induced models, where substances like amphetamine (dopamine enhancer) or phencyclidine (NMDA receptor antagonist) are used to induce psychosis-like behaviors. These models frequently demonstrate behavioral dopamine supersensitivity, a phenomenon where the animal becomes overly sensitive to dopamine-like drugs.

This compound is utilized in the treatment of schizophrenia. A significant aspect of schizophrenia research in animal models revolves around the concept of dopamine supersensitivity and the role of elevated dopamine D2High receptors. Antipsychotic medications, including this compound, are known to exert their therapeutic effects primarily through the antagonism of dopamine D2 receptors.

Various animal models of schizophrenia, such as those involving brain lesions, drug-induced sensitization (e.g., with amphetamine, phencyclidine, cocaine, or corticosterone), birth injury, social isolation, and specific gene deletions, consistently show an increase in D2High receptors. This elevation in D2High receptors is considered a common pathway for dopamine supersensitivity observed across different psychosis models. Dopamine supersensitivity is also a prevalent characteristic observed in patients with schizophrenia, where psychostimulants can intensify psychotic symptoms.

Behavioral pharmacology studies in animal models are critical for evaluating the potential antipsychotic effects of compounds. These studies employ a range of behavioral measures to establish the validity of the animal models and to assess drug efficacy. For instance, measures of horizontal locomotion are used to gauge the antidopaminergic activity of neuroleptics. More specific behavioral deficits associated with schizophrenia, such as disruption of prepulse inhibition (PPI) or impaired attentional set-shifting, are also assessed to determine the construct and predictive validity of these models. Another example includes models of amphetamine-induced social isolation in monkeys, which are considered relevant to the social withdrawal seen in schizophrenia. While animal models are fundamental to preclinical drug discovery, it is acknowledged that direct translation of results to human physiology can be challenging due to inherent species differences.

Behavioral Pharmacology Studies

Effects on Behavior and Neurological Function

Animal models are extensively used in neuroscience to study complex behaviors, cognitive functions, and neurological disorders, offering translational relevance to human conditions . This compound, classified as a typical antipsychotic, acts as an antagonist for dopamine D2 and D3 receptors, with reported Ki values of 0.7–1.9 nM and 0.1–1 nM, respectively. It also exhibits antagonism at the 5-HT2A receptor with a Ki of 52 nM and possesses high binding affinity for sigma receptors .

While specific detailed studies on this compound's effects on behavior and neurological function in animal models were not extensively detailed in the provided search results, its known receptor pharmacology suggests potential modulation of dopaminergic and serotonergic pathways, which are implicated in various neurological and psychiatric conditions. Animal models designed to assess behaviors such as locomotion, stereotypy, and learning and memory can provide insights into the neurological impact of compounds with such receptor profiles . The use of animal models in neuroscience allows for the investigation of how stress-specific variables influence neurobiological mechanisms underlying complex behaviors, and permits studies of potential prevention and therapeutic interventions .

Ocular Hypertension and Glaucoma Models

Ocular hypertension (OHT) and glaucoma are significant areas of research where animal models play a crucial role in understanding disease pathophysiology and evaluating potential therapeutic agents . Glaucoma, a leading cause of irreversible blindness, is strongly associated with elevated intraocular pressure (IOP) . Mouse models are particularly valuable due to their anatomical, physiological, and pharmacological similarities to humans, allowing for the study of aqueous humor outflow resistance and IOP modulation .

Intraocular Pressure Modulation

Research into this compound's effects on intraocular pressure (IOP) has been noted in the context of ocular hypertension and glaucoma. Studies have explored the modulation of IOP as a treatment strategy for glaucoma . Animal models, such as those involving microbead occlusion, injection of viscous agents, or genetic models like the DBA/2J mouse, are utilized to induce and study IOP elevation . These models are particularly useful for assessing the efficacy of hypotensive drugs .

While specific quantitative data on this compound's direct IOP modulation from the provided search results is limited, the mention of its relevance in studies concerning aqueous humor formation and intraocular pressure in mammals with ocular hypertension or glaucoma suggests its investigation in this domain . The goal of such studies is to identify compounds that can effectively lower IOP, thereby slowing the progression of glaucomatous disease .

Translational Research from Preclinical to Clinical Stages

Translational research serves as a critical bridge, converting basic scientific observations from laboratory and preclinical studies into therapeutic interventions for human health . This process involves a comprehensive evaluation of a compound's safety and efficacy to determine its suitability for clinical application . The transition from preclinical to clinical stages is a complex and lengthy process, often taking 10 to 12 years on average for a drug to move from design to clinical trials .

Preclinical studies are imperative for gathering preliminary efficacy, toxicity, pharmacokinetic, and safety information, typically involving in vitro (cell culture) and in vivo (animal) experiments . The design of preclinical trials is fundamentally geared towards progression into the clinical stage . Despite significant investment, the success rate of drug candidates reaching clinical trials is low, with a high attrition rate, particularly in early-phase clinical trials . Factors such as the meticulous selection and validation of animal models, and careful consideration of animal age, sex, and health to mimic clinical conditions, are crucial for improving the translatability of preclinical findings .

Translational research aims to ensure that innovations have the highest probability of success in terms of safety and societal benefit . While this compound has been marketed in Japan for the treatment of schizophrenia , the provided information does not detail specific translational research pathways or clinical trial outcomes for this compound in the context of ocular hypertension or other neurological functions beyond its initial classification as an antipsychotic. The general principles of translational research emphasize the importance of robust preclinical evidence to inform and shape the design of clinical studies .

Clinical Research and Therapeutic Applications of Moperone

Therapeutic Efficacy in Psychiatric Disorders

Moperone's clinical utility is rooted in its ability to modulate neurotransmitter systems, particularly the dopamine (B1211576) pathways, which are implicated in various severe psychiatric conditions.

Schizophrenia Treatment

This compound is a clinically significant antipsychotic medication primarily utilized in the treatment of schizophrenia. As a butyrophenone (B1668137), similar to Haloperidol, it exerts its therapeutic effects by blocking dopamine D2 receptors. This action helps to reduce the hyperactivity of dopamine pathways, which are believed to contribute to the positive symptoms of schizophrenia, such as hallucinations and delusions. Research has supported this compound's efficacy in managing these symptoms.

Table 1: this compound's Primary Mechanism in Schizophrenia Treatment

| Mechanism of Action | Therapeutic Effect |

| Dopamine D2 Receptor Antagonism | Reduction of positive symptoms (e.g., hallucinations, delusions) |

| Modulation of Dopamine Pathways | Stabilization of mood and thought processes |

Psychosis Management

This compound's neuroleptic properties make it applicable in the broader management of psychotic symptoms. Psychotic disorders, including schizophrenia, are characterized by dysregulated dopaminergic neurotransmission, which this compound addresses by blocking dopamine receptors. This modulation helps in stabilizing mood and thought processes, offering significant relief to patients experiencing severe psychiatric conditions.

Other Psychiatric Conditions

Beyond its primary indications, this compound has been explored for its potential in addressing other psychiatric symptoms and conditions.

This compound has been utilized off-label for the management of severe agitation and chronic psychosis. Psychomotor agitation, characterized by unintentional and purposeless motions and restlessness, is a symptom frequently observed in various mental disorders, including psychotic disorders. Antipsychotic medications are often employed to control extreme cases of agitation or psychotic behavior.

The potential of this compound in treating anxiety and agitation has also been explored. While the exact extent of its efficacy in these specific contexts requires further detailed examination, its general neuroleptic properties suggest a role in calming agitated states.

While this compound's primary focus is on psychiatric disorders, there is an indication that it might have been explored in the context of epilepsy. A database entry suggests this compound (N05AD05) has been involved in Phase 2, 3, or 4 clinical trials related to epilepsy. However, detailed research findings specifically demonstrating this compound's efficacy in treating epilepsy were not extensively found in the provided search results, with most epilepsy-related information pertaining to other anti-seizure medications.

Alcohol Withdrawal Syndrome

While this compound has been explored for its potential in managing conditions involving severe agitation and chronic psychosis, which can be symptoms of alcohol withdrawal, specific research directly detailing this compound's therapeutic application in Alcohol Withdrawal Syndrome is not prominently available in the provided literature . Other butyrophenone antipsychotics, such as Haloperidol, have been utilized for managing hallucinations and agitation associated with alcohol withdrawal .

Parkinson's Disease (for psychosis)

This compound's direct application in treating psychosis associated with Parkinson's Disease is not extensively documented in the provided research. While other antipsychotics, notably Clozapine (B1669256), are approved for the treatment of psychosis in Parkinson's disease due to their more favorable extrapyramidal side effect profile, and Melperone has been investigated for this indication (though a multicenter study did not support its efficacy), specific clinical research on this compound for this condition is limited .

Comparative Effectiveness Studies

Comparative studies help position this compound within the broader landscape of antipsychotic medications, particularly concerning its efficacy and side effect profile relative to other agents.

This compound vs. Other Antipsychotics (e.g., Haloperidol, Melperone, Clozapine)

This compound is categorized as a typical antipsychotic, structurally related to Haloperidol, another well-known typical antipsychotic . The therapeutic action of this compound is primarily attributed to its antagonism of dopamine D2 receptors . Comparative analyses of receptor binding affinities indicate that this compound has a D2 receptor binding affinity (Ki) ranging from 0.7 to 1.9 nM . In comparison, Haloperidol's D2 binding affinity is around 1.4 nM .

In studies examining the "atypical index" of various antipsychotics, this compound showed a moderate atypical index when compared to Haloperidol and Clozapine . Clozapine, classified as an atypical antipsychotic, is known for its "extremely loose" binding to D2 receptors and a lower propensity for extrapyramidal symptoms . Melperone, another butyrophenone, is also considered an atypical antipsychotic due to its very low affinity for the D2 receptor, which contributes to a lower incidence of extrapyramidal symptoms .

While Haloperidol and low-potency antipsychotics have shown approximately equal effectiveness in clinical response for schizophrenia, differences in side effects are noted, with Haloperidol associated with a higher incidence of movement disorders .

Therapeutic Range and Efficacy

This compound's efficacy in treating psychiatric disorders, particularly schizophrenia, is linked to its ability to modulate dopamine pathways by blocking D2 receptors . The full therapeutic effects of this compound may take several weeks to manifest following the initiation of treatment . The World Health Organization (WHO) has assigned a Defined Daily Dose (DDD) of 20 mg for this compound, reflecting a typical daily dose for its main indication of psychosis . Detailed information on a specific therapeutic plasma concentration range for this compound is not explicitly provided in the available literature.

Research on Adverse Effects and Safety Profile

As a typical antipsychotic of the butyrophenone class, this compound's safety profile includes a notable association with extrapyramidal symptoms.

Extrapyramidal Symptoms (EPS)

Research indicates that this compound, being a butyrophenone derivative, can cause extrapyramidal symptoms (EPS) . EPS are a common class of adverse effects associated with antipsychotic medications, particularly first-generation (typical) antipsychotics, and can include tremors, rigidity, bradykinesia (slowness of movement), and tardive dyskinesia . Long-term use of this compound has been linked to the potential development of tardive dyskinesia, characterized by involuntary muscle movements, often affecting the mouth and face . The incidence of antipsychotic-induced EPS is generally higher with typical antipsychotics compared to atypical ones .

Table 1: Receptor Binding Affinities (Ki) of Selected Antipsychotics

| Compound | D2 Receptor Ki (nM) |

| This compound | 0.7–1.9 |

| Haloperidol | 1.4 |

| Clozapine | Extremely loose binding |

| Melperone | Very low affinity (loose binding) |

Table 2: General Comparison of Antipsychotic Classes and EPS Risk

| Antipsychotic Class | D2 Receptor Binding | EPS Risk |

| Typical Antipsychotics (e.g., this compound, Haloperidol) | Higher affinity, tighter binding | Higher |

| Atypical Antipsychotics (e.g., Clozapine, Melperone) | Lower affinity, looser binding ("fast-off") | Lower |

Drug-Drug Interactions Research

Cytochrome P450 Enzyme Modulators

This compound hydrochloride undergoes hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system . This enzymatic pathway is crucial for the biotransformation and elimination of many drugs from the body . Consequently, medications that either inhibit or induce the activity of these CYP enzymes can significantly influence the metabolism of this compound hydrochloride, potentially necessitating adjustments in its therapeutic management . For instance, CYP3A4 is a significant and prevalent CYP enzyme in the liver, responsible for metabolizing approximately half of all medications . While specific isoforms for this compound's primary metabolism are not extensively detailed in all literature, the general principle applies that any substance altering CYP enzyme activity can impact this compound's systemic exposure and effects .

Other Antipsychotic Medications

The co-administration of this compound with other antipsychotic medications can lead to an increased risk of adverse effects . This compound has been observed to potentially enhance the antipsychotic activities of certain compounds, such as Amisulpride . Furthermore, combining this compound with various central nervous system (CNS) depressants, including other antipsychotics, can amplify sedative effects and respiratory depression . The following table outlines some reported interactions with other antipsychotic and CNS-acting medications where the risk or severity of adverse effects or CNS depression can be increased when combined with this compound :

Table 1: Reported Interactions of this compound with Other Medications

| Interacting Medication | Class/Type | Observed Interaction with this compound |

| Acetophenazine | Phenothiazine | Increased risk or severity of CNS depression |

| Agomelatine | Antidepressant | Increased risk or severity of CNS depression |

| Alfentanil | Opioid | Increased risk or severity of CNS depression |

| Alimemazine | Phenothiazine | Increased risk or severity of CNS depression |

| Alosetron | Serotonin (B10506) 5-HT3 receptor antagonist | Increased risk or severity of CNS depression |

| Alprazolam | Benzodiazepine | Increased risk or severity of CNS depression |

| Amisulpride | Antipsychotic | This compound may increase antipsychotic activities |

| Amitriptyline | Tricyclic Antidepressant | Increased risk or severity of adverse effects |

| Amitriptylinoxide | Tricyclic Antidepressant Metabolite | Increased risk or severity of CNS depression |

| Amobarbital | Barbiturate | Increased risk or severity of CNS depression |

| Amoxapine | Tricyclic Antidepressant | Increased risk or severity of adverse effects |

| Amphetamine | Stimulant | This compound may decrease stimulatory activities |

| Aripiprazole | Atypical Antipsychotic | Increased risk or severity of CNS depression |

| Aripiprazole lauroxil | Atypical Antipsychotic (prodrug) | Increased risk or severity of CNS depression |

| Asenapine | Atypical Antipsychotic | Increased risk or severity of CNS depression |

| Carbamazepine | Anticonvulsant | Increased risk or severity of CNS depression |

| Cariprazine | Atypical Antipsychotic | Increased risk or severity of CNS depression |

| Chlorprothixene | Thioxanthene | Increased risk or severity of CNS depression |

| Cisapride | Prokinetic agent | Increased risk or severity of CNS depression |

| Citalopram | SSRI Antidepressant | Increased risk or severity of adverse effects |

QT Interval Prolonging Drugs

The QT interval, measured on an electrocardiogram (ECG), represents the time it takes for the ventricles of the heart to depolarize and repolarize . Prolongation of this interval indicates a delay in ventricular repolarization and can be a precursor to serious cardiac arrhythmias, most notably Torsades de Pointes (TdP), a form of polymorphic ventricular tachycardia that can lead to sudden cardiac death . Many medications, including a wide range of non-cardiac drugs, have the potential to prolong the QT interval by interfering with potassium ion channels that are crucial for cardiac repolarization . Combining this compound hydrochloride with other drugs known to prolong the QT interval can increase the risk of such cardiac arrhythmias . Nearly all antipsychotics, including typical antipsychotics like this compound, have the potential to prolong the QTc interval, though the degree of prolongation can vary among agents .

Clinical Trial Research and Development Status

Information regarding the current clinical trial research and development status of this compound suggests limited or no active development. This compound was historically marketed under the trade name Luvatren but has since been discontinued (B1498344) . Databases tracking clinical trials indicate that no specific clinical trials are currently found for this compound . While some platforms may allude to clinical data, detailed, publicly accessible information on ongoing trials for this compound appears to be scarce . This aligns with its discontinued status in the market .

Advanced Research Methodologies and Future Directions

Structural Activity Relationship (SAR) Studies

Structural Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to elucidate how modifications to a molecule's chemical structure influence its biological activity. This understanding enables the rational design of new compounds with improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles. While specific detailed SAR studies focused solely on Moperone's various structural modifications and their direct impact on receptor affinity are not extensively documented in the provided search results, its known receptor binding profile provides a basis for understanding its structure-activity relationship.

Correlation between Structure and Receptor Affinity

This compound's chemical structure, characterized as a butyrophenone (B1668137), contributes to its antagonistic activity at key neurotransmitter receptors. It exhibits high affinity for dopamine (B1211576) D2 receptors (Ki 0.7–1.9 nM), D3 receptors (Ki 0.1–1 nM), and moderate affinity for 5-HT2A receptors (Ki 52 nM). Additionally, this compound demonstrates high binding affinity for sigma receptors. One study also reported its antagonism at dopamine D4 receptors (Ki 27 nM).

The presence of a ketone group within this compound's chemical structure has been implicated in its ability to inhibit carbonyl reductase from rabbit kidney. This inhibition was found to be correlated with the drug's kinetic parameters, suggesting a specific structure-activity relationship for this enzymatic interaction. While this example pertains to enzyme inhibition rather than direct receptor affinity, it illustrates how specific structural motifs in this compound can dictate its biological interactions.

Table 1: this compound's Receptor Binding Affinities

| Receptor Type | Binding Affinity (Ki) | Reference |

| Dopamine D2 | 0.7–1.9 nM | |

| Dopamine D3 | 0.1–1 nM | |

| Dopamine D4 | 27 nM | |

| 5-HT2A | 52 nM | |

| Sigma Receptors | High Affinity |

Neuroimaging and Biomarker Research

Neuroimaging techniques, such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), are crucial for investigating the neurobiological underpinnings of psychiatric disorders and the effects of antipsychotic medications. These methodologies can help identify biomarkers that assist in diagnosis, prognosis, and monitoring of treatment response.

Positron Emission Tomography (PET) Studies

PET imaging is widely used to measure neuroreceptor occupancy by antipsychotic drugs in the brain. While this compound is classified as a typical antipsychotic, and PET studies frequently compare typical and atypical antipsychotics in terms of D2 and 5-HT2A receptor occupancy, specific detailed PET studies focusing solely on this compound's direct brain distribution or receptor occupancy patterns are not prominently featured in the provided search results. this compound chloride has been used as an internal standard in plasma extraction procedures for other compounds, which are then analyzed in PET studies. However, this indicates its utility in related research rather than direct PET imaging of this compound itself.

Magnetic Resonance Imaging (MRI) Studies

MRI, including functional and structural MRI, is employed to examine brain changes associated with psychiatric conditions and the impact of antipsychotic treatment. this compound is recognized as a first-generation (typical) antipsychotic. Longitudinal MRI studies have shown that patients with schizophrenia can experience progressive brain tissue loss, and while antipsychotic treatment intensity has been associated with brain volume changes, these studies often examine antipsychotics as a class rather than focusing on individual compounds like this compound. The development of neuroimaging biomarkers using MRI aims to provide objective, brain-based markers for various neurological and psychiatric conditions.

Genetic and Pharmacogenomic Research

Pharmacogenomics investigates how an individual's genetic makeup influences their response to drugs, including variations in efficacy, dose requirements, and the predisposition to adverse drug reactions (ADRs). This field is crucial for advancing personalized medicine, aiming to tailor drug prescriptions based on a patient's genetic profile.

Pharmacogenomic Effects and Adverse Drug Reactions

While specific pharmacogenomic data directly linking this compound to particular genetic variants and their impact on its efficacy or adverse reactions are not extensively detailed in the provided search results, this compound has been identified among antipsychotic drugs implicated in the prolongation of the QT interval. QT prolongation is a serious cardiac adverse event that can lead to life-threatening arrhythmias such as Torsade de Pointes (TdP).

The risk of drug-induced QT prolongation and TdP is known to have a significant genetic component. Genetic variants in genes encoding cardiac ion channels, particularly potassium channels like KCNH2 (hERG), KCNQ1, and sodium channels like SCN5A, can predispose individuals to QT prolongation. These genetic factors can modify drug-channel interactions, increasing binding affinity or altering gating kinetics, thereby prolonging the QT interval.

Pharmacogenomic research aims to identify genetic variations in drug-metabolizing enzymes (e.g., CYP450 family members like CYP2D6, CYP3A4, CYP1A2, CYP2C9, and CYP2C19) and drug transporters, as these can significantly alter drug concentrations and, consequently, the risk of ADRs. Although a specific "Pharmacogenomic Effects/ADRs" entry for this compound in one database is listed as "Not Available" , its inclusion in lists of antipsychotics associated with QT prolongation suggests that, like other drugs in its class, its safety profile could be influenced by genetic factors affecting cardiac repolarization or drug metabolism. Future pharmacogenomic studies could further elucidate specific genetic predispositions to this compound-related adverse effects.

Table 2: Genes Associated with Drug-Induced QT Prolongation

| Gene | Associated Condition/Function | Reference |

| KCNQ1 | Encodes Kv7.1 K+ channel, involved in IKs current | |

| KCNH2 | Encodes hERG K+ channel, carries IKr current | |

| SCN5A | Encodes cardiac sodium channel NaV1.5, responsible for INa current | |

| CALM1, CALM2, CALM3 | Encode calmodulin, modulates ion channels | |

| NOS1AP, ABCB1, SLC22A23, EPB41L4A, LEP, CACNA1C, CERKL, SLCO3A1, BRUNOL4, NRG3, NUBPL, PALLD, NDRG4, PLN | Other genes identified in studies of medication-induced QT prolongation |

Novel Therapeutic Applications and Repurposing Research

While this compound's primary clinical application has been as a typical antipsychotic, research has extended to investigate its potential in other therapeutic areas, particularly through drug repurposing. This strategy involves identifying new medical uses for existing compounds. This compound has been explored for its utility in managing conditions such as anxiety and agitation . A significant area of repurposing research for this compound centers on its effects on ocular conditions, specifically ocular hypertension and glaucoma.

Ocular Hypertension and Glaucoma Treatment

This compound, as a dopamine antagonist, has demonstrated the ability to reduce aqueous humor formation and intraocular pressure (IOP) in experimental models . Studies in rabbits have shown this compound to be effective in lowering IOP, exhibiting potency comparable to or even greater than established glaucoma medications like pilocarpine (B147212) and timolol (B1209231) . Its mechanism of action in this context involves suppressing the IOP recovery rate .

Research findings regarding this compound's effect on ocular blood flow present a mixed picture. Some studies indicate that this compound, along with other butyrophenones like trifluperidol (B1206776) and haloperidol, can reduce blood flow to the retina and choroid . This is a critical consideration in glaucoma treatment, where maintaining adequate ocular blood supply is vital for preserving visual field . Conversely, other investigations have reported that this compound can increase ocular pulsatile blood flow in ocular hypertensive rabbits, with observed increases ranging from 95% to 155% . This suggests a complex interplay of effects on ocular hemodynamics that warrants further elucidation.

The following table summarizes the comparative potency of this compound and other dopamine antagonists in lowering intraocular pressure relative to timolol:

| Dopamine Antagonist | Relative Potency to Timolol (IOP Lowering) | Source |

| Haloperidol | > Timolol (more potent) | |

| This compound | = Trifluperidol > Timolol (equipotent or more potent) | |

| Trifluperidol | = this compound > Timolol (equipotent or more potent) | |

| Clofluperol | = Pipamperone = Lenperone = Timolol (equipotent) | |

| Pipamperone | = Clofluperol = Lenperone = Timolol (equipotent) | |

| Lenperone | = Clofluperol = Pipamperone = Timolol (equipotent) |

Development of this compound Analogs and Derivatives

This compound is structurally classified as a butyrophenone derivative and specifically as a 4-phenylpiperidin-4-ol (B156043) derivative . The development of analogs and derivatives is a common strategy in medicinal chemistry to optimize pharmacological properties, enhance efficacy, or reduce undesirable effects. Within the broader class of butyrophenones and piperidine (B6355638) derivatives, this compound is part of a group that includes compounds like haloperidol, trifluperidol, bromperidol, penfluridol, and others, some of which have also been investigated for their effects on intraocular pressure .

Research into this compound's derivatives extends to analytical methodologies, such as the development of LC/MS/MS methods for the simultaneous analysis of butyrophenone derivatives, including this compound, in biological specimens like human plasma and whole blood . This indicates ongoing chemical characterization and the potential for synthesizing and studying new this compound derivatives. The study of structure-activity relationships within the butyrophenone class is crucial for designing novel compounds with targeted therapeutic profiles.

Integration of AI and Machine Learning in Drug Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly transforming various stages of drug discovery and development, from target identification and lead optimization to predicting drug properties and designing novel molecules . These technologies enhance efficiency, accuracy, and reduce the time and cost associated with traditional drug discovery pipelines .

The application of AI and ML in drug discovery typically involves:

Compound Design and Optimization: Generative AI models can design novel compounds with desired properties .

Activity and Property Prediction: ML algorithms predict various chemical, biological, and physical characteristics of compounds, including their binding to targets and potential efficacy .

Virtual Screening: AI accelerates the identification of promising drug candidates from vast chemical libraries .

Mechanism of Action (MoA) Elucidation: High-throughput transcriptomics and ML can provide insights into how drugs exert their effects .

As AI and ML methodologies continue to advance, compounds like this compound, with their well-characterized chemical structures and biological activities, serve as valuable data points for training sophisticated models that can accelerate the discovery and repurposing of new therapeutic agents.

Q & A

Q. What are the established synthetic pathways for Moperone, and what methodological challenges arise during optimization?

this compound is synthesized via reductive amination of intermediates. A key pathway involves hydrogenation of iodides (e.g., compound 451) to produce amine intermediates (e.g., 454), followed by reductive amination with aldehydes (e.g., 455) using sodium cyanoborohydride to yield tertiary amines (e.g., 456) . Challenges include controlling stereochemistry, minimizing side reactions (e.g., over-reduction), and ensuring purity during deprotection steps. Researchers should validate intermediates via NMR and HPLC-MS and optimize reaction conditions (e.g., solvent, temperature) to improve yield .

Q. How do standard pharmacological assays characterize this compound’s dopamine receptor interactions?

this compound’s antipsychotic activity is linked to dopamine D2 receptor antagonism. Standard assays include:

- Radioligand binding studies : Competitive displacement of [³H]-spiperone in rat striatal membranes to calculate IC₅₀ values .

- Adenylate cyclase inhibition : Measuring cAMP reduction in D2 receptor-expressing cell lines .

- In vivo distribution studies : Tracking radiolabeled this compound in rats to correlate brain concentration with neuroleptic efficacy .

Q. What analytical methods are recommended for characterizing this compound’s purity and stability?

- HPLC-MS : Quantifies purity and detects degradation products under stress conditions (e.g., heat, light).

- ¹H/¹³C NMR : Confirms structural integrity and stereochemistry.

- X-ray crystallography : Resolves crystalline form for patent-specific characterization .

- Accelerated stability studies : Conducted at 40°C/75% RH for 6 months to assess shelf life .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor affinity be resolved in comparative studies?

Discrepancies in D2 receptor binding affinities may arise from assay variability (e.g., cell type, radioligand concentration). To resolve contradictions:

- Standardize protocols : Use identical cell lines (e.g., HEK293-D2) and ligand concentrations across studies.

- Meta-analysis : Pool data from multiple studies (e.g., Janssen et al., 1969; Karobath & Lemich, 1974) to calculate weighted mean IC₅₀ values .

- Molecular dynamics simulations : Model this compound-D2 interactions to identify binding site variances .

Q. What experimental designs address the metabolic instability of 4-hydroxy piperidine intermediates in this compound analogs?

4-hydroxy piperidine derivatives (e.g., compound 460) may convert to neurotoxic pyridine species. Mitigation strategies include:

- Structural modification : Introduce electron-withdrawing groups to stabilize the hydroxyl moiety.

- Prodrug approaches : Mask the hydroxyl group with esters or carbamates, which hydrolyze in vivo .

- In vitro toxicity screening : Use hepatic microsomes to assess metabolic conversion rates .

Q. How do this compound’s pharmacokinetic properties compare to structurally related butyrophenones (e.g., Haloperidol) in preclinical models?

Q. What methodological gaps exist in current structure-activity relationship (SAR) studies of this compound derivatives?

- Limited 3D-QSAR models : Most SAR data rely on 2D descriptors; molecular dynamics or CoMFA could improve predictive power.

- Off-target profiling : Few studies screen for sigma or 5-HT2A receptor interactions, which influence side-effect profiles.

- In vivo validation : Many analogs are tested only in vitro; behavioral assays (e.g., prepulse inhibition in rodents) are underutilized .

Methodological Guidance

Q. How should researchers design studies to investigate this compound’s potential repurposing for non-psychiatric indications?

- Target identification : Use cheminformatics tools (e.g., SwissTargetPrediction) to screen for off-target binding.

- Phenotypic screening : Test this compound in disease-relevant assays (e.g., anti-inflammatory activity in LPS-stimulated macrophages).

- Ethical considerations : Follow preclinical guidelines (e.g., OECD 453) before advancing to clinical trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.